6-bromo-N-(2,4-dimethylphenyl)-4-phenylquinazolin-2-amine
Description
6-Bromo-N-(2,4-dimethylphenyl)-4-phenylquinazolin-2-amine is a halogenated quinazoline derivative characterized by a bromine atom at position 6, a phenyl group at position 4, and a 2,4-dimethylphenyl-substituted amine at position 2. Quinazolines are privileged scaffolds in medicinal chemistry due to their versatility in targeting enzymes such as kinases, reductases, and phosphatases . The bromine atom enhances electrophilicity and serves as a handle for further functionalization via cross-coupling reactions, while the dimethylphenyl group contributes to hydrophobic interactions in biological systems .
Properties
IUPAC Name |
6-bromo-N-(2,4-dimethylphenyl)-4-phenylquinazolin-2-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H18BrN3/c1-14-8-10-19(15(2)12-14)24-22-25-20-11-9-17(23)13-18(20)21(26-22)16-6-4-3-5-7-16/h3-13H,1-2H3,(H,24,25,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KPCXBCSOFHHZPO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)NC2=NC3=C(C=C(C=C3)Br)C(=N2)C4=CC=CC=C4)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H18BrN3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
404.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-bromo-N-(2,4-dimethylphenyl)-4-phenylquinazolin-2-amine typically involves multiple steps:
Formation of Quinazoline Core: The quinazoline core can be synthesized through the condensation of anthranilic acid with formamide, followed by cyclization.
Bromination: The bromine atom is introduced at the 6th position using brominating agents such as N-bromosuccinimide (NBS) under controlled conditions.
Substitution Reactions: The 2,4-dimethylphenyl group is introduced via nucleophilic substitution reactions, often using appropriate amines and catalysts.
Phenyl Group Introduction: The phenyl group at the 4th position can be introduced through Suzuki-Miyaura coupling reactions, which involve palladium-catalyzed cross-coupling of aryl halides with phenylboronic acids.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methyl groups, leading to the formation of corresponding aldehydes or carboxylic acids.
Reduction: Reduction reactions can target the quinazoline ring or the bromine atom, potentially leading to dehalogenation or hydrogenation products.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a palladium catalyst are often used.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be used under basic conditions to replace the bromine atom.
Major Products
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Dehalogenated or hydrogenated derivatives.
Substitution: Various substituted quinazoline derivatives depending on the nucleophile used.
Scientific Research Applications
Antimicrobial Activity
Quinazoline derivatives, including 6-bromo-N-(2,4-dimethylphenyl)-4-phenylquinazolin-2-amine, have been extensively studied for their antimicrobial properties. Research indicates that these compounds exhibit significant antibacterial and antifungal activities against various pathogens.
- Case Study : A series of quinazoline derivatives were synthesized and evaluated for their antimicrobial efficacy. The results showed that compounds with specific substitutions on the phenyl ring displayed enhanced antibacterial activity, particularly against Gram-positive bacteria. The presence of electron-donating groups was found to improve activity against certain strains .
Anticancer Properties
Quinazolines are recognized for their potential as anticancer agents due to their ability to inhibit key signaling pathways involved in tumor growth.
- Case Study : Research has demonstrated that certain quinazoline derivatives act as inhibitors of the epidermal growth factor receptor (EGFR), a critical target in cancer therapy. For example, modifications at the 6-position of the quinazoline ring have been shown to enhance EGFR kinase inhibitory activity, leading to promising antitumor effects in vitro .
Neurological Applications
Recent studies have explored the role of quinazoline derivatives in modulating neurotransmitter receptors, such as metabotropic glutamate receptors (mGluRs), which are implicated in various neurological disorders.
- Case Study : A novel series of 6-bromoquinazoline derivatives demonstrated negative allosteric modulation activity toward mGlu7 receptors. These findings suggest potential applications in treating conditions like anxiety and depression by targeting specific neurotransmitter pathways .
Antiviral Activity
Quinazoline compounds have also been investigated for their antiviral properties, particularly against viral infections such as hepatitis C.
- Case Study : The synthesis of 4,6-disubstituted quinazolines has been linked to antiviral activity. These compounds were shown to inhibit viral replication effectively, indicating their potential as therapeutic agents against viral infections .
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship is crucial for optimizing the biological activity of quinazoline derivatives.
- Data Table : Below is a summary of key structural modifications and their corresponding biological activities based on recent research findings:
Mechanism of Action
The mechanism of action of 6-bromo-N-(2,4-dimethylphenyl)-4-phenylquinazolin-2-amine depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes, receptors, or DNA. The bromine atom and the phenyl groups can enhance binding affinity and specificity to these targets, leading to modulation of biological pathways.
Comparison with Similar Compounds
Key Observations :
- Yield : Reactions with aromatic amines (e.g., thiophen-2-ylmethyl) achieve near-quantitative yields under mild conditions , while polar substituents (e.g., methoxyethoxy) may require optimization.
- Functional Groups : Electron-donating groups (e.g., methoxy) reduce logP compared to hydrophobic groups (e.g., dimethylphenyl) .
2.2. Physicochemical Properties
A comparison of calculated properties for selected analogs:
Insights :
- All analogs share similar hydrogen-bonding capacity, critical for target engagement in enzyme active sites.
2.4. Structural Insights from Crystallography
Crystallographic data (e.g., SHELX-refined structures) for analogs like 6-bromo-N-(2-methyl-2H-benzo[d][1,2,3]triazol-5-yl)quinolin-4-amine reveal planar quinazoline cores and orthogonal amine substituents, facilitating intercalation with DNA or proteins . The target compound’s dimethylphenyl group may induce torsional strain, altering binding modes compared to flatter analogs.
Biological Activity
6-Bromo-N-(2,4-dimethylphenyl)-4-phenylquinazolin-2-amine is a compound belonging to the quinazoline family, which has garnered attention for its potential biological activities, particularly in the fields of oncology and pharmacology. This article explores its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound features a bromine atom and a dimethyl-substituted phenyl group, enhancing its reactivity and biological potential. The molecular formula is with a molecular weight of approximately 368.27 g/mol. The presence of halogen atoms like bromine is known to influence the biological activity of quinazoline derivatives.
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, including enzymes and receptors involved in cancer cell proliferation. The compound may inhibit key signaling pathways associated with tumor growth, particularly through the modulation of the epidermal growth factor receptor (EGFR) pathway.
Biological Activities
1. Anticancer Properties:
Research indicates that quinazoline derivatives exhibit significant anticancer activity. For instance, studies have shown that similar compounds can induce apoptosis in cancer cells, with effective concentrations (EC50) in the low nanomolar range . The structure-activity relationship (SAR) suggests that modifications at specific positions on the quinazoline ring can enhance anticancer efficacy .
2. Anti-inflammatory Effects:
Some studies have indicated that quinazoline derivatives may possess anti-inflammatory properties by inhibiting pro-inflammatory cytokines and pathways. This suggests potential applications in treating inflammatory diseases.
3. Antimicrobial Activity:
Preliminary investigations into related compounds have shown antimicrobial effects against various pathogens, indicating that this compound may also share this property .
Table 1: Summary of Biological Activities
| Activity Type | Findings | Reference |
|---|---|---|
| Anticancer | Induces apoptosis; EC50 ~ 2 nM | |
| Anti-inflammatory | Inhibits cytokine production | |
| Antimicrobial | Active against various pathogens |
Research Highlights
- Apoptosis Induction: A study focusing on quinazoline derivatives found that certain modifications could significantly enhance apoptosis induction in cancer cell lines .
- EGFR Inhibition: Molecular docking studies demonstrated that compounds similar to this compound effectively bind to mutated forms of EGFR, suggesting a mechanism for selective tumor targeting .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
